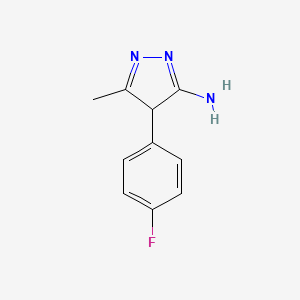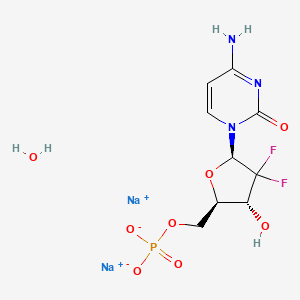
N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzo[1,3]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide , is a selective ligand for the cannabinoid receptor of peripheral type (CB2). This compound has been extensively studied for its pharmacological properties, particularly its anti-inflammatory effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of JTE907 involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving appropriate starting materials.
Functionalization: The quinoline core is then functionalized with methoxy and pentyloxy groups at specific positions.
Final Coupling: The final step involves coupling the functionalized quinoline with benzo[1,3]dioxol-5-ylmethylamine to form the carboxamide linkage.
Industrial Production Methods
While specific industrial production methods for JTE907 are not widely documented, the synthesis generally follows the same multi-step process as described above, with optimizations for scale-up and yield improvement.
化学反应分析
Types of Reactions
JTE907 undergoes various chemical reactions, including:
Oxidation: The methoxy and pentyloxy groups can undergo oxidation under specific conditions.
Reduction: The carbonyl groups in the quinoline core can be reduced to form corresponding alcohols.
Substitution: The aromatic rings in JTE907 can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of JTE907, which can be further studied for their pharmacological properties .
科学研究应用
JTE907 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of CB2 receptor ligands.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and pain management.
Industry: Utilized in the development of new pharmacological agents targeting the CB2 receptor
作用机制
JTE907 acts as an inverse agonist at the CB2 receptor. It binds with high affinity to the CB2 receptor, leading to a concentration-dependent increase in forskolin-stimulated cAMP production. This action contrasts with other CB2 receptor agonists, which typically reduce cAMP levels. The anti-inflammatory effects of JTE907 are thought to be mediated through its interaction with the CB2 receptor and subsequent modulation of immune cell activity .
相似化合物的比较
Similar Compounds
SR144528: Another selective CB2 receptor inverse agonist with similar anti-inflammatory properties.
Δ9-Tetrahydrocannabinol (THC): A well-known cannabinoid with both CB1 and CB2 receptor activity.
Win55212-2: A non-selective cannabinoid receptor agonist that also exhibits anti-inflammatory effects.
Uniqueness of JTE907
JTE907 is unique due to its high selectivity for the CB2 receptor and its inverse agonist activity, which distinguishes it from other cannabinoids that typically act as agonists. This selectivity and mechanism of action make JTE907 a valuable tool for studying the CB2 receptor and its role in inflammation and immune responses .
属性
分子式 |
C24H34N2O6 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H34N2O6/c1-3-4-5-10-30-22-19(29-2)9-7-16-12-17(24(28)26-21(16)22)23(27)25-13-15-6-8-18-20(11-15)32-14-31-18/h6,8,11,16-17,19,21-22H,3-5,7,9-10,12-14H2,1-2H3,(H,25,27)(H,26,28) |
InChI 键 |
LZGQEJANWIATEQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1C(CCC2C1NC(=O)C(C2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzene, ethyl[(trimethoxysilyl)ethyl]-](/img/structure/B12353557.png)

![7-Oxo-6,7a-dihydropyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12353565.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12353571.png)
![7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12353578.png)

![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione](/img/structure/B12353590.png)

![2-[(Biphenyl-4-sulfonyl)-isopropoxy-amino]-N-hydroxy-3-methyl-butyramide](/img/structure/B12353601.png)
![1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12353602.png)


![[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12353647.png)
